Ginkgolide B

概要

説明

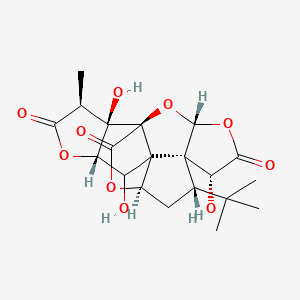

Ginkgolide B is a diterpenoid trilactone compound isolated from the leaves and root bark of the Ginkgo biloba tree, which is native to China. It is known for its unique structure, consisting of six five-membered rings, including a spiro [4,4]-nonane carbocyclic ring and a tetrahydrofuran ring . This compound has been studied extensively for its pharmacological properties, particularly its role as a platelet-activating factor receptor antagonist and its potential neuroprotective effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ginkgolide B is complex due to its intricate structure. One of the synthetic routes involves the use of geranylgeranyl diphosphate as a starting material, which undergoes a series of cyclization and oxidation reactions to form the ginkgolide skeleton . The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the rings and functional groups.

Industrial Production Methods: Industrial production of this compound often involves extraction from Ginkgo biloba leaves using solvents such as methanol, followed by purification through liquid-liquid partitioning, column chromatography, and crystallization . Optimization of the extraction and purification processes is crucial to obtain high yields and purity of this compound.

化学反応の分析

Types of Reactions: Ginkgolide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions are various derivatives of this compound, which are often studied for their enhanced pharmacological effects .

科学的研究の応用

Neuroprotective Effects

1. Cognitive Function Improvement

Ginkgolide B has been shown to enhance cognitive function and reduce neuroinflammation in various studies. For instance, in a study involving senescence-accelerated mice, this compound treatment improved memory performance and reduced levels of pro-inflammatory cytokines like IL-1β and IL-18 by inhibiting the NLRP3 inflammasome pathway. This suggests its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease (AD) .

2. Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to promote neuronal differentiation and survival. Research indicates that it activates the Wnt/β-catenin signaling pathway, which is crucial for neuronal differentiation from neural stem cells . Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), further supporting its role in neuroprotection .

| Study | Findings |

|---|---|

| PMC10599747 | Improved cognitive function in senescence-accelerated mice; reduced IL-1β and IL-18 levels. |

| PMC8142115 | Enhanced differentiation of oligodendrocyte precursor cells; improved memory in rats with white matter lesions. |

| PMC38676673 | Increased BDNF expression; protective effects against neurotoxins. |

Muscle Regeneration

This compound has also demonstrated significant effects on muscle regeneration. A study revealed that it restores bone-to-muscle communication, improving muscle regeneration in aged mice by enhancing osteocalcin signaling . This finding opens avenues for using this compound in treating muscle injuries and age-related muscle degeneration.

Apoptotic Effects on Embryonic Development

While this compound shows promising applications, it also has adverse effects on embryonic development. Research indicates that it induces apoptosis in mouse blastocysts through mechanisms involving reactive oxygen species (ROS) generation and activation of caspase-3 . These findings highlight the need for caution when considering this compound in reproductive health contexts.

Impact on Liver Health

Recent studies have indicated that this compound may play a role in managing nonalcoholic fatty liver disease (NAFLD). It has been shown to reduce hepatic lipid accumulation and oxidative stress associated with ferroptosis in high-fat diet-induced models . This suggests potential therapeutic applications for metabolic disorders.

作用機序

Ginkgolide B exerts its effects primarily through its action as a platelet-activating factor receptor antagonist, which helps to inhibit platelet aggregation and reduce inflammation . It also acts as a noncompetitive antagonist of glycine receptors in the central nervous system, contributing to its neuroprotective effects . Additionally, this compound modulates the activity of various signaling pathways, including the mitogen-activated protein kinase and nuclear factor-kappa B pathways, which play roles in inflammation and cell survival .

類似化合物との比較

Ginkgolide A: Similar to Ginkgolide B but with different hydroxyl group positions, leading to variations in bioactivity.

Ginkgolide C: Contains additional hydroxyl groups compared to this compound, which may enhance its pharmacological properties.

Bilobalide: Another diterpenoid from Ginkgo biloba with distinct structural features and neuroprotective effects.

Uniqueness of this compound: this compound is unique due to its specific combination of hydroxyl groups and its potent activity as a platelet-activating factor receptor antagonist. Its ability to modulate multiple biological pathways and its neuroprotective properties make it a valuable compound for therapeutic research .

特性

CAS番号 |

15291-77-7 |

|---|---|

分子式 |

C20H24O10 |

分子量 |

424.4 g/mol |

IUPAC名 |

(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1 |

InChIキー |

SQOJOAFXDQDRGF-IRZXQTRHSA-N |

SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

異性体SMILES |

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

正規SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

外観 |

Solid powder |

melting_point |

280 °C |

Key on ui other cas no. |

15291-77-7 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bilobalide B; Ginkgolide B; BN 52021; BN52021; BN-52021; BN 52051; BN52051; BN-52051 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ginkgolide B?

A1: this compound acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.

Q2: How does this compound's antagonism of PAFR translate to its observed therapeutic effects?

A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, this compound exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]

Q3: Does this compound interact with other molecular targets besides PAFR?

A3: While PAFR is its primary target, research suggests this compound may also modulate other signaling pathways, including:* PI3K/Akt pathway: this compound has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, this compound suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, this compound altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]

Q5: How stable is this compound under various conditions?

A5: this compound exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.

Q6: Are there formulation strategies to improve this compound's stability and bioavailability?

A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of this compound as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats have shown that this compound undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []

Q8: Are there differences in the pharmacokinetics of this compound when administered as a monomer versus as part of a Ginkgo biloba extract?

A8: A study comparing the pharmacokinetics of this compound monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of this compound in rats. []

Q9: What are some of the in vitro models used to study the effects of this compound?

A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of this compound on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of this compound on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of this compound against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]

Q10: What are some of the in vivo models used to assess the efficacy of this compound?

A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of this compound. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate this compound's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of this compound. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess this compound's ability to improve neurological outcomes following ischemic stroke. []

Q11: What are the potential toxicological concerns associated with this compound?

A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a this compound derivative, dimethylaminoethyl this compound, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。